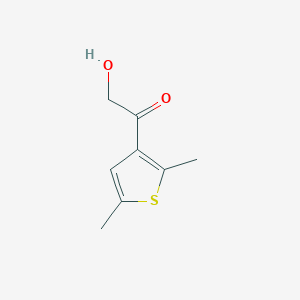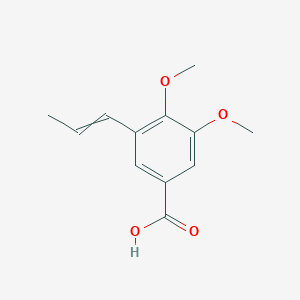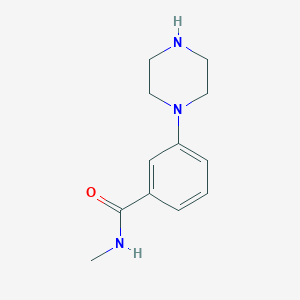
2-Chloro-6-(2-ethoxyethoxy)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(2-ethoxyethoxy)pyrazine is an organic compound with the molecular formula C8H11ClN2O2 and a molar mass of 202.64 g/mol It is a pyrazine derivative, characterized by the presence of a chlorine atom and an ethoxyethoxy group attached to the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-ethoxyethoxy)pyrazine typically involves the reaction of 2,6-dichloropyrazine with ethylene glycol monoethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the ethoxyethoxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(2-ethoxyethoxy)pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazine derivatives.
Applications De Recherche Scientifique
2-Chloro-6-(2-ethoxyethoxy)pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(2-ethoxyethoxy)pyrazine involves its interaction with specific molecular targets. The chlorine atom and ethoxyethoxy group contribute to its reactivity and ability to form hydrogen bonds with biological molecules. This compound can inhibit enzyme activity or disrupt cellular processes by binding to active sites or interacting with cellular membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-methoxypyrazine: Similar structure but with a methoxy group instead of an ethoxyethoxy group.
2-Chloro-6-ethoxypyrazine: Similar structure but with an ethoxy group instead of an ethoxyethoxy group.
Uniqueness
2-Chloro-6-(2-ethoxyethoxy)pyrazine is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical and physical properties. This group enhances its solubility and reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis and a potential candidate for various applications.
Propriétés
Formule moléculaire |
C8H11ClN2O2 |
|---|---|
Poids moléculaire |
202.64 g/mol |
Nom IUPAC |
2-chloro-6-(2-ethoxyethoxy)pyrazine |
InChI |
InChI=1S/C8H11ClN2O2/c1-2-12-3-4-13-8-6-10-5-7(9)11-8/h5-6H,2-4H2,1H3 |
Clé InChI |
UNKHJIRJFWRCNI-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC1=CN=CC(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B11723821.png)






![4-[(Piperazin-1-yl)methyl]benzamide hydrochloride](/img/structure/B11723882.png)
![1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11723894.png)

